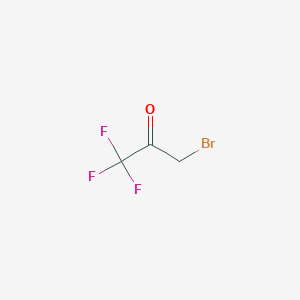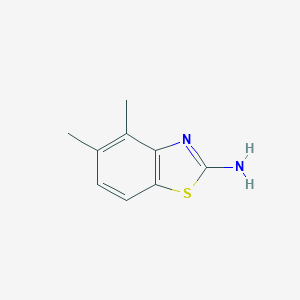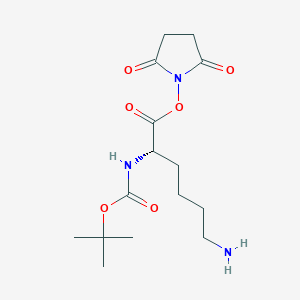
Boc-Lys-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lys-OSu is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an amino acid derivative, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also known as L-LYSINE(BOC) HYDROXYSUCCINIMIDE ESTER, is the amino group in proteins. This compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .
Mode of Action
The compound acts by protecting the amino functions in proteins during synthesis. It is converted to tert-butyl carbamate, which is a Boc-derivative. This derivative is stable under certain conditions and can be cleaved by mild acidolysis .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis. It is involved in the protection of amino functions, which often occur in this context . The compound is also used in the production of novel derivatives from lysine, which can serve as feedstock to produce other high-value chemicals .
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides, which suggests that its bioavailability and adme properties would depend on the specific context of its use .
Result of Action
The result of the compound’s action is the protection of amino functions during the synthesis of multifunctional targets. This allows for the successful synthesis of these targets without interference from the amino functions .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stable under certain conditions and can be cleaved by mild acidolysis . The compound is typically stored at a temperature of -20°C .
Biochemical Analysis
Biochemical Properties
Boc-Lys-OSu plays a significant role in biochemical reactions, particularly in the process of peptide synthesis . It interacts with various enzymes and proteins during this process . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of its role in peptide synthesis . It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds . This involves binding interactions with biomolecules, activation of certain enzymes involved in peptide synthesis, and potential changes in gene expression related to protein synthesis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable, contributing consistently to the process of peptide synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the cellular machinery involved in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-OSu typically involves the coupling of a protected amino acid with a pyrrolidinone derivative. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amino acid and the pyrrolidinone . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys-OSu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Boc-Lys-OSu has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties and interaction with similar molecular targets.
2,5-Dioxopyrrolidin-1-yl (2S)-2,6-Bis(tert-butoxycarbonylamino)hexanoate: Another compound with a similar structure, used in various chemical applications.
Uniqueness
Boc-Lys-OSu stands out due to its specific combination of a pyrrolidinone ring and an amino acid derivative, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPZHBCNFXHDS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
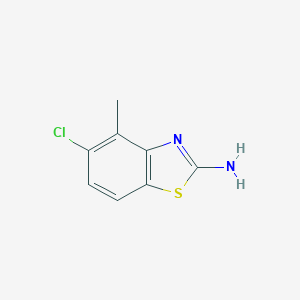
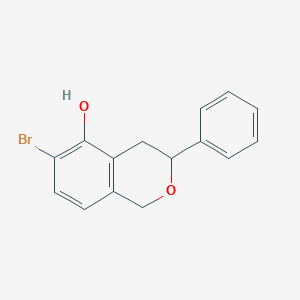
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
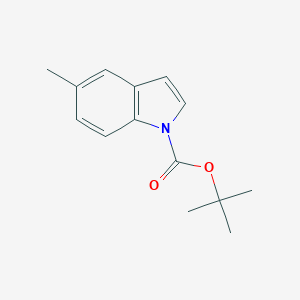

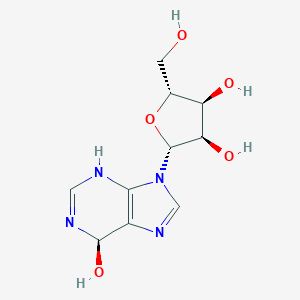



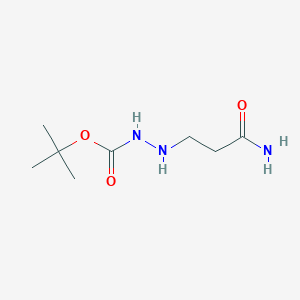

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
